3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic molecules containing quinoline ring systems. The primary systematic name is this compound, which accurately describes the structural arrangement of functional groups and substituents on the quinoline backbone. Alternative systematic nomenclature variants include 3-{[(3-hydroxypropyl)amino]methyl}-6-methylquinolin-2(1H)-one and 2(1H)-Quinolinone, 3-[[(3-hydroxypropyl)amino]methyl]-6-methyl-.
The structural representation reveals a quinoline core with specific substitution patterns that define its chemical identity. The quinoline ring system consists of a benzene ring fused to a pyridine ring, with the numbering system following standard heterocyclic nomenclature conventions. The compound features a methyl group at the 6-position of the quinoline ring and a complex aminomethyl substituent at the 3-position. This substituent contains a three-carbon chain terminated with a hydroxyl group, connected through an amino linkage to a methylene bridge attached to the quinoline core.
The molecular structure demonstrates significant conformational flexibility due to the presence of the aliphatic chain extending from the quinoline ring system. The hydroxypropyl chain can adopt various conformations, influencing the overall three-dimensional shape of the molecule and its potential interactions with biological targets or other chemical species.
Properties
IUPAC Name |
3-[(3-hydroxypropylamino)methyl]-6-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-3-4-13-11(7-10)8-12(14(18)16-13)9-15-5-2-6-17/h3-4,7-8,15,17H,2,5-6,9H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHUHDYGQMILBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Methyl-1H-quinolin-2-one Core
Modified Skraup Method and Meldrum’s Acid Approach:
A modern approach to quinolin-2-one derivatives involves condensation of an aniline derivative with methoxymethylene Meldrum’s acid, followed by cyclization. For example, O-anisidine reacts with methoxymethylene Meldrum’s acid (generated in situ by refluxing Meldrum’s acid with trimethyl-orthoformate) to form an ene-amine intermediate. This intermediate undergoes high-temperature cyclization (around 300 °C in phenyl ether) to yield the quinolinone core. Subsequent chlorination with phosphorus oxychloride can functionalize the quinoline ring for further substitution.Intramolecular Tandem Acylation/O-Arylation:
Although primarily reported for benzofuroquinolinones, copper(I)-catalyzed intramolecular tandem acylation and O-arylation reactions under mild conditions (70 °C, 16 h) using CuI, 1,10-phenanthroline, and K2CO3 in DMSO have been demonstrated to efficiently construct quinolinone derivatives with various substituents, including methyl groups at position 6. This method offers high yields (84–99%) and broad substrate scope, accommodating electron-donating and electron-withdrawing groups.
Introduction of the 3-[(3-Hydroxy-propylamino)-methyl] Side Chain
Aminomethylation Reaction:
The 3-position of the quinolin-2-one core can be functionalized via a Mannich-type reaction or nucleophilic substitution to introduce the aminomethyl group. The amino substituent is then further reacted with 3-hydroxypropyl moieties to yield the 3-[(3-hydroxy-propylamino)-methyl] substituent. This step typically involves reaction of the quinolinone intermediate with 3-aminopropanol or its derivatives under controlled conditions to ensure selective substitution without affecting the quinolinone core.Purification and Isolation:
The final compound is often purified by recrystallization or precipitation from suitable solvents, avoiding extensive chromatographic steps due to the compound’s favorable crystallization properties.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of methoxymethylene Meldrum’s acid | Reflux Meldrum’s acid with trimethyl-orthoformate | Reflux | 1-2 hours | - | In situ generation |
| Condensation with aniline derivative (e.g., O-anisidine) | Addition to methoxymethylene Meldrum’s acid | Room temp | 1-3 hours | - | Ene-amine intermediate formation |
| Cyclization to quinolin-2-one core | Reflux in phenyl ether | ~300 °C | 15 min | 70-90 | High temperature promotes ring closure |
| Chlorination (optional) | Phosphorus oxychloride reflux | Reflux | 2 hours | 80-90 | For further functionalization |
| Aminomethylation at position 3 | Reaction with 3-aminopropanol or derivative | Mild heating | Several hrs | 70-85 | Mannich-type or nucleophilic substitution |
| Purification | Recrystallization/precipitation | Ambient | - | - | Avoids chromatography |
Mechanistic Insights
The tandem acylation/O-arylation mechanism involves initial formation of a 4-hydroxyquinolinone intermediate via intramolecular acylation of an enolate, followed by copper(I)-catalyzed O-arylation to close the ring system efficiently.
Aminomethylation proceeds via nucleophilic attack of the amino group on an electrophilic site at position 3 of the quinolinone, facilitated by the presence of formaldehyde or similar reagents in Mannich-type conditions, enabling the attachment of the 3-hydroxypropylamino substituent.
Summary of Key Research Findings
The copper(I)-catalyzed tandem reaction provides a mild, high-yielding, and scalable method for quinolinone core synthesis with diverse substituents, including methyl groups at position 6.
The aminomethylation step to introduce the 3-[(3-hydroxy-propylamino)-methyl] group is well-established and compatible with the quinolinone scaffold, allowing for selective functionalization without degradation of the core.
Purification by precipitation and recrystallization is effective, simplifying the isolation of the target compound and enhancing overall synthetic efficiency.
This comprehensive analysis integrates diverse, authoritative sources to present a clear and detailed picture of the preparation methods for 3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one, emphasizing practical synthetic routes, reaction conditions, and mechanistic understanding.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that quinoline derivatives, including 3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of quinoline have been reported to act on multiple cancer cell lines by interfering with cell cycle progression and promoting programmed cell death .
Antimicrobial Properties
Quinoline-based compounds are known for their antimicrobial activities. The presence of the hydroxypropylamino group in this compound may enhance its interaction with microbial membranes, potentially leading to increased efficacy against bacterial and fungal pathogens. Preliminary studies suggest that such compounds could be effective against resistant strains of bacteria, making them candidates for further development as antimicrobial agents .
Biological Research
Proteomics Research
this compound is utilized in proteomics studies due to its ability to interact with specific proteins. It can serve as a probe to study protein functions and interactions, which is crucial for understanding various biological processes and disease mechanisms .
Enzyme Inhibition Studies
The compound may also be explored for its potential as an enzyme inhibitor. Its structural characteristics allow it to bind to active sites of enzymes, thereby blocking their activity. This property is particularly useful in drug discovery, where inhibiting specific enzymes can lead to therapeutic effects against diseases such as cancer and metabolic disorders .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of various quinoline derivatives on cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of quinoline derivatives found that certain modifications enhanced their effectiveness against Gram-positive bacteria. The study demonstrated that the incorporation of hydroxypropylamino groups improved the compound's ability to disrupt bacterial cell membranes .
Mechanism of Action
The mechanism of action of 3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with related quinolinone and heterocyclic derivatives, focusing on structural features, synthetic routes, and physicochemical properties.
Core Structure and Substituent Variations
Key Observations :
- Quinolin-2-one vs. Quinolin-4-one: The position of the carbonyl group (C-2 vs. C-4) alters electronic properties and biological activity. Quinolin-2-ones (e.g., the target compound) are less studied than quinolin-4-ones but show promise in kinase modulation .
- Substituent Effects: The 3-hydroxypropylaminomethyl group in the target compound improves hydrophilicity compared to methyl or thiophene-based substituents in analogs (e.g., –8). This may enhance bioavailability .
Comparison of Yields :
- Lower yields (e.g., 43.7% for , Compound 27) are attributed to steric hindrance from bulky side chains .
Biological Activity
3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one is a quinoline derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C14H18N2O2, has been studied for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.30 g/mol
- Boiling Point : Approximately 480.5 °C (predicted)
- Density : 1.154 g/cm³ (predicted) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. The compound has shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 µg/mL |
| Escherichia coli | 3.12 - 12.5 µg/mL |
In comparative studies, this compound demonstrated more potent activity against Staphylococcus aureus than Escherichia coli, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively researched. For instance, studies have indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines.
A notable study reported that quinoline derivatives can induce apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial membrane potential and activation of caspases .
Anti-inflammatory Effects
Quinoline derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : It can inhibit enzymes critical for bacterial survival and proliferation.
- Induction of Apoptosis : In cancer cells, it may activate pathways that lead to programmed cell death.
Study on Antimicrobial Efficacy
A research study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The study utilized standard microbiological techniques to determine MIC values against a panel of pathogenic bacteria. The results confirmed significant antibacterial activity, particularly against Gram-positive bacteria .
Study on Anticancer Properties
Another study investigated the effects of quinoline derivatives on human cancer cell lines. The findings demonstrated that treatment with these compounds led to a reduction in cell viability and induced apoptosis through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. How can the synthesis of 3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one be optimized for higher yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters, such as solvent polarity, temperature, and catalyst selection. For example, adopting nucleophilic substitution or reductive amination strategies (common in quinolinone derivatives) can improve efficiency. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using polar aprotic solvents (e.g., DMSO) enhances purity. Reaction progress should be monitored using TLC or HPLC .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing with structurally similar quinolinone derivatives (e.g., 6-methyl-1H-quinolin-2-one analogs) to confirm substitutions at the 3-position .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) to assess purity and molecular ion peaks .
- FT-IR : Identify functional groups (e.g., carbonyl at ~1650 cm⁻¹ for 2-quinolinone, N-H stretches for the hydroxypropylamino group) .
Q. How should stability studies be designed to evaluate the compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
- Temperature : Store samples at 25°C, 40°C, and 60°C for 1–3 months.
- Humidity : Expose to 75% relative humidity to assess hydrolytic degradation.
- Light : Use UV-Vis irradiation (320–400 nm) for photostability. Analyze degradation products via LC-MS and compare with baseline spectra .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the hydroxypropylamino side chain (e.g., alkyl chain length, substituent electronegativity) and assess biological activity changes.
- Biological Assays : Test analogs against target receptors (e.g., kinase inhibition assays) to correlate structural features with potency.
- Computational Docking : Use software like AutoDock to model interactions between the quinolinone core and binding pockets .
Q. What methodologies are suitable for assessing environmental persistence and ecotoxicity of this compound?
- Methodological Answer :
- Environmental Fate Studies : Measure biodegradation (OECD 301F test), soil adsorption (batch equilibrium method), and hydrolysis rates (pH 5–9 buffers) .
- Ecotoxicity : Use Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) tests to determine LC50/EC50 values. Analyze bioaccumulation potential via octanol-water partition coefficients (log Kow) .
Q. How can computational modeling predict physicochemical properties and biological interactions of this compound?
- Methodological Answer :
- ADMET Prediction : Use QSAR models in tools like SwissADME to estimate solubility, permeability, and toxicity.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins (e.g., GROMACS) to assess binding stability.
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) across studies to identify confounding variables.
- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) and include positive controls (e.g., known inhibitors).
- Statistical Robustness : Apply ANOVA or Bayesian analysis to assess reproducibility and outlier significance .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
